![molecular formula C14H23N3O3S2 B7635713 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea](/img/structure/B7635713.png)
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mécanisme D'action
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea disrupts BCR signaling and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab. 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its high potency and selectivity for BTK. This makes it an attractive candidate for combination therapy with other drugs used in the treatment of B-cell malignancies. However, one limitation of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its complex synthesis method, which may limit its availability for researchers.
Orientations Futures
For the development of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea include combination therapy with other drugs and the evaluation in other types of cancer.
Méthodes De Synthèse
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea can be synthesized using a multistep process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in DMSO and other organic solvents.
Applications De Recherche Scientifique
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been extensively studied in preclinical models of B-cell malignancies. It has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11(13-5-4-10-21-13)16(2)14(18)15-12-6-8-17(9-7-12)22(3,19)20/h4-5,10-12H,6-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNQWVNSVUIVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)NC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.